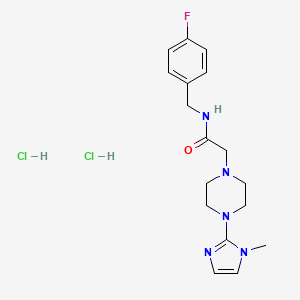

N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Description

This compound is a dihydrochloride salt featuring a fluorobenzyl group, a piperazine ring substituted with a methylimidazole moiety, and an acetamide linker.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN5O.2ClH/c1-21-7-6-19-17(21)23-10-8-22(9-11-23)13-16(24)20-12-14-2-4-15(18)5-3-14;;/h2-7H,8-13H2,1H3,(H,20,24);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRYIPAOEYWIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H20Cl2FN5

- Molecular Weight : 363.27 g/mol

- CAS Number : 724-59-4

This compound features a piperazine ring, an imidazole moiety, and a fluorobenzyl group, which are critical for its biological interactions.

Research indicates that this compound acts primarily as a positive allosteric modulator (PAM) of the GABA-A receptor. This mechanism enhances the receptor's response to GABA, leading to increased inhibitory neurotransmission.

Key Findings:

- GABA-A Receptor Modulation : The compound has been shown to bind to the α1/γ2 interface of the GABA-A receptor, which is crucial for its modulatory effects .

- Metabolic Stability : Studies have demonstrated that this compound exhibits improved metabolic stability compared to other known PAMs, such as alpidem, which is prone to rapid biotransformation and toxicity .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on GABA-A Receptor Modulation :

- Metabolic Stability Assessment :

- Enzyme Inhibition Studies :

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorobenzyl-Substituted Compounds

- N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA): Synthesized via coupling 2-(2-nitro-1H-imidazol-1-yl)acetic acid with 4-fluorobenzylamine, this compound replaces the piperazine-methylimidazole group with a nitroimidazole.

1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine (Compound 4) :

This analog features dual fluorobenzyl groups and a benzoimidazole-piperidine core. The substitution of piperazine with piperidine and the addition of isopropoxy groups may influence lipophilicity and receptor binding compared to the target compound’s simpler piperazine-imidazole system .

Piperazine-Methylimidazole Derivatives

- Compound 5m (N-(6-(4-(4-Fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) :

Shares the fluorobenzyl-piperazine core but incorporates a pyridinyl-thiazolylacetamide tail. The thiazole ring and pyridine substituent enhance π-π stacking interactions, which could improve binding affinity in enzyme inhibition compared to the target compound’s methylimidazole-acetamide structure .

Sulfur-Containing Analogs

- Compound 9 (2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide): Replaces the piperazine with a thioether linkage and introduces a methoxyphenyl group.

Physicochemical Properties

Table 1 summarizes key data for fluorobenzyl-containing analogs:

*Note: Physicochemical data for the target compound are inferred from analogs.

- Melting Points: Fluorobenzyl-piperazine derivatives (e.g., 5m, 5n) exhibit lower melting points (80–88°C) compared to non-fluorinated benzimidazoles (e.g., 5o: 216–218°C), suggesting reduced crystallinity due to fluorinated aromatic systems .

- Mass Spectrometry: The presence of fluorine (atomic mass ~19) and chlorine (atomic mass ~35.5) in analogs like 5n results in higher m/z values (561.1640) compared to non-halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.